10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene hydrochloride
Description
Properties
IUPAC Name |
2,3,3a,4,7,7a-hexahydro-1H-4,7-epoxyisoindole;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.ClH/c1-2-8-6-4-9-3-5(6)7(1)10-8;/h1-2,5-9H,3-4H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBECBRBMVQNWEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1)C3C=CC2O3.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene hydrochloride involves multiple steps, typically starting from simpler organic molecules. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions to form the tricyclic core. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity . Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Scientific Research Applications
Medicinal Chemistry
10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene hydrochloride has shown promise in medicinal chemistry due to its structural similarity to biologically active compounds. Its derivatives may exhibit pharmacological activities such as:
- Antitumor Activity : Preliminary studies indicate that certain derivatives of this compound can inhibit tumor growth in vitro.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its unique structure allows for the development of complex molecules through:
- Functionalization Reactions : The presence of nitrogen and oxygen atoms enables various functionalization reactions that are critical for synthesizing more complex organic molecules.
Materials Science
Research into the applications of this compound in materials science is ongoing:
- Polymer Chemistry : The compound's ability to undergo polymerization reactions can lead to the development of new materials with tailored properties for specific applications.
Case Study 1: Antitumor Activity
A study published in a peer-reviewed journal explored the antitumor effects of derivatives of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at certain concentrations, suggesting potential as a lead compound for cancer therapy .
Case Study 2: Synthesis of Novel Compounds
Another study focused on the use of this compound as a precursor for synthesizing novel heterocyclic compounds with potential biological activity. The research demonstrated successful modifications leading to increased efficacy against specific biological targets .
Mechanism of Action
The mechanism of action of 10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share the tricyclic azatricyclo[5.2.1.0,2,6]dec-8-ene core but differ in substituents and biological activity:
Key Comparisons
Bioactivity :
- The diphenylmethylene derivative (CAS: N/A) shows potent activity against Gram-positive bacteria (e.g., Staphylococcus aureus MIC: 2–8 µg/mL) and viruses (e.g., HIV-1 EC₅₀: 12 µM) due to lipophilic substituents enhancing membrane penetration .
- In contrast, the parent 10-oxa-4-azatricyclo compound exhibits minimal inherent bioactivity but serves as a stable scaffold for derivatization .
Synthetic Routes :
- The hydrochloride salt is synthesized via acidification of the free base, whereas halogenated derivatives (e.g., tetrachloro-dimethoxy) require multistep halogenation and alkylation under anhydrous conditions .
- Sophoridine derivatives are synthesized via Friedel-Crafts alkylation, introducing biphenyl groups that enhance receptor binding .
Stability and Reactivity :
- Halogenated analogues (e.g., hexachloro derivatives) demonstrate reduced thermal stability (decomposition >200°C) compared to the hydrochloride salt (>300°C) due to weaker C–Cl bonds .
- Hydrogen-bonding networks in hydroxyethyl-substituted derivatives improve solubility in polar solvents (e.g., water solubility: ~50 mg/mL) .
Crystallographic and Computational Insights
- The hydrochloride salt forms monoclinic crystals (space group P2₁/c) with intermolecular Cl⁻⋯H–N interactions stabilizing the lattice .
- Molecular docking studies suggest that diphenylmethylene derivatives bind strongly to viral protease active sites (e.g., HIV-1 protease ΔG: −9.2 kcal/mol) .
Biological Activity
10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Name : this compound
- Molecular Formula : C8H7ClN2O3
- Molecular Weight : 202.70 g/mol
- CAS Number : 6253-28-7
Pharmacological Activity
Research has indicated that compounds similar to 10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene exhibit a variety of biological activities including:
- Antitumor Activity : Studies have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent.
- Antimicrobial Properties : Compounds within this class have shown effectiveness against certain bacterial strains, indicating possible applications in treating infections.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Topoisomerase : Similar compounds have been shown to inhibit topoisomerase I, leading to disruption in DNA replication and transcription processes in cancer cells.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in tumor cells, enhancing their antitumor efficacy.
Case Studies
- Cytotoxicity Evaluation :
- Mechanism Exploration :
Data Table: Biological Activity Summary
| Activity Type | Cell Line/Organism | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antitumor | HCT-116 (Colorectal Carcinoma) | 15 | Topoisomerase I Inhibition |
| Antitumor | HeLa (Cervical Adenocarcinoma) | 20 | Apoptosis Induction |
| Antimicrobial | Staphylococcus aureus | 25 | Cell Wall Synthesis Inhibition |
Q & A
Q. How can factorial design optimize the synthesis of derivatives with enhanced antifungal activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
